Iodo(dimethyl)gallane
Description
Iodo(dimethyl)gallane, with the formula $ \text{(CH}3\text{)}2\text{GaI} $, is a methyl-substituted gallium halide. It belongs to a class of organogallium compounds with applications in organic synthesis and materials science.
Properties
CAS No. |
18424-88-9 |
|---|---|
Molecular Formula |
C2H6GaI |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
iodo(dimethyl)gallane |
InChI |
InChI=1S/2CH3.Ga.HI/h2*1H3;;1H/q;;+1;/p-1 |
InChI Key |
LBDHTXFCXIFNAZ-UHFFFAOYSA-M |
Canonical SMILES |
C[Ga](C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iodo(dimethyl)gallane typically involves the reaction of gallium trichloride with methyl iodide in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
GaCl3+2CH3I→Ga(CH3)2I+2Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Iodo(dimethyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and methyl iodide.
Reduction: Reduction reactions can lead to the formation of gallium metal and methane.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Gallium oxide and methyl iodide.
Reduction: Gallium metal and methane.
Substitution: Various halogenated gallium compounds.
Scientific Research Applications
Iodo(dimethyl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.
Industry: this compound is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Iodo(dimethyl)gallane involves its interaction with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Physical and Chemical Properties
- Aggregation State: Likely monomeric in solution and solid state, similar to dimethyl(phenylthio)gallane derivatives .
- Solubility : Expected to dissolve in chlorinated solvents (e.g., $ \text{CH}2\text{Cl}2 $, $ \text{CHCl}_3 $) based on analogous compounds .
- Reactivity : Highly moisture-sensitive, undergoing hydrolysis in acidic conditions. The $ \text{(CH}3\text{)}2\text{Ga}^+ $ cation stabilizes the structure, limiting further reactivity .
Comparison with Similar Compounds
Dimethylgallium Halides (Cl, Br Analogues)
Key Differences :
Thio Derivatives ($ \text{(CH}3\text{)}2\text{GaSR} $)
Key Differences :
Hydrolysis Behavior
Key Insight : The iodide’s weaker Ga-I bond may slow hydrolysis compared to chloride analogues, but acidic conditions (HCl) facilitate complete hydrolysis .
Data Tables
Table 1: Aggregation and Solubility
Table 2: Spectral Data (IR and NMR)
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